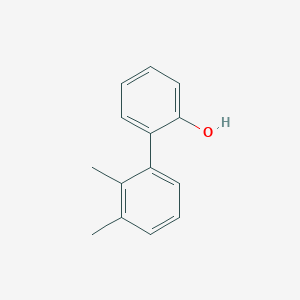

2-(2,3-Dimethylphenyl)phenol

Description

Contextual Significance of Aryl-Substituted Phenols

Aryl-substituted phenols, which feature a phenol (B47542) ring directly bonded to another aromatic ring system, are indispensable molecules in numerous scientific fields. This structural motif is a key feature in pharmaceuticals, agrochemicals, and polymers. The properties of these molecules are significantly influenced by the nature and position of the substituents on the phenolic ring. The synthesis of phenols with precise control over substituent placement is a primary objective for organic, medicinal, and polymer chemists.

The direct linkage of two aromatic rings, known as a biaryl structure, imparts unique conformational and electronic properties. These compounds can serve as privileged ligands in transition-metal catalysis, where the steric and electronic characteristics of the biaryl scaffold can be fine-tuned to control the catalytic activity and selectivity of the metal center. Furthermore, aryl-substituted phenols are crucial building blocks in the synthesis of more complex organic molecules and are prevalent in natural products and biologically active compounds. The development of efficient synthetic methods, such as palladium-catalyzed cross-coupling reactions, has greatly facilitated access to this important class of compounds. researchgate.net

The 2,3-Dimethylphenyl Moiety as a Structural Feature in Complex Organic Scaffolds

The steric hindrance and electronic effects of the two adjacent methyl groups on the phenyl ring are key features. This substitution pattern can dictate the conformational preferences of the molecule, restricting rotation around single bonds and influencing the orientation of neighboring functional groups. These steric constraints are often exploited in the design of ligands for asymmetric catalysis, where the defined three-dimensional space around a metal center can direct the outcome of a chemical reaction. The 2,3-dimethylphenyl moiety has been incorporated into various compounds synthesized for the preparation of organometallic complexes. researchgate.netnih.gov

Research Imperatives Pertaining to the Systematic Investigation of 2-(2,3-Dimethylphenyl)phenol

While the broader classes of aryl-substituted phenols and compounds containing the 2,3-dimethylphenyl moiety are well-documented, the specific isomer this compound remains a less-explored chemical entity. The systematic investigation of this compound is driven by the potential for discovering novel properties and applications arising from its unique substitution pattern.

The juxtaposition of the hydroxyl group and the 2,3-dimethylphenyl group at the 2-position of the phenol ring creates a distinct steric and electronic environment. This specific arrangement could lead to unique intramolecular interactions, such as hydrogen bonding, and influence the acidity of the phenolic proton and the molecule's coordination chemistry.

Research imperatives for this compound include:

Synthetic Accessibility: Developing efficient and selective synthetic routes to this specific isomer is a primary goal. This could involve transition-metal-catalyzed cross-coupling reactions between a protected 2-halophenol and 2,3-dimethylphenylboronic acid or related organometallic reagents.

Ligand Development: Its potential as a ligand in catalysis is a significant area of interest. The specific steric bulk provided by the ortho- and meta-methyl groups on the adjacent phenyl ring could offer unique selectivity in catalytic transformations compared to other biaryl phenol ligands.

Material Science Applications: Investigating its incorporation into polymer backbones or its use as a precursor for advanced materials could reveal novel optical, thermal, or electronic properties.

Biological Activity Screening: As a substituted phenol, it warrants screening for potential biological activities, drawing parallels from other phenolic compounds that exhibit antioxidant or other medicinal properties.

A thorough characterization of its physical, chemical, and spectroscopic properties is essential to build a foundational understanding and unlock its potential in various fields of chemical science.

Data for this compound

Below are the key chemical identifiers and properties for the compound of interest.

Table 1: Chemical Properties and Identifiers for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₄O |

| CAS Number | 1261942-27-1 |

| PubChem CID | 21917612 |

| Synonyms | this compound |

Table of Compounds

Below is a list of all chemical compounds mentioned in this article.

Table 2: List of Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₄H₁₄O |

| 2,3-Dimethylaniline (B142581) | C₈H₁₁N |

| 2-[(E)-(2,3-Dimethylphenyl)iminomethyl]phenol | C₁₅H₁₅NO |

| Phenol | C₆H₆O |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2,3-dimethylphenyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c1-10-6-5-8-12(11(10)2)13-7-3-4-9-14(13)15/h3-9,15H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSOGFRQNUPVZFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C2=CC=CC=C2O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70620057 | |

| Record name | 2',3'-Dimethyl[1,1'-biphenyl]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261942-27-1 | |

| Record name | 2',3'-Dimethyl[1,1'-biphenyl]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Structure, Conformational Landscape, and Intermolecular Interactions

Crystallographic Analysis of 2-(2,3-Dimethylphenyl)phenol and its Analogues

While a specific single-crystal X-ray structure for this compound is not prominently available in the reviewed literature, extensive analysis of its close analogues provides a robust model for its structural properties.

Crystallographic studies on analogues are crucial for understanding the molecular geometry. A notable analogue, 2-[(E)-(2,3-Dimethylphenyl)iminomethyl]phenol, synthesized from 2,3-dimethylaniline (B142581) and salicylaldehyde (B1680747), has been analyzed via single-crystal X-ray diffraction. researchgate.netnih.gov In this compound, the 2,3-dimethylaniline moiety and the salicylaldehyde group are nearly planar, with root-mean-square deviations of 0.0156 Å and 0.0109 Å, respectively. researchgate.netnih.gov A significant feature is the substantial dihedral angle of 43.69 (9)° between these two planar groups. researchgate.netnih.gov This twisted conformation is a direct consequence of the steric hindrance imposed by the ortho-methyl group.

For comparison, crystal structures for the parent compounds, 2-phenylphenol (B1666276) and 2,3-dimethylphenol (B72121), are available in the Crystallography Open Database, providing a baseline for evaluating the effects of the combined substituents. nih.govnih.gov

Table 1: Crystallographic Data for the Analogue 2-[(E)-(2,3-Dimethylphenyl)iminomethyl]phenol researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₅NO |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.5641 (7) |

| b (Å) | 12.5889 (13) |

| c (Å) | 13.0643 (14) |

| V (ų) | 1244.0 (2) |

| Z | 4 |

| T (K) | 296 |

| R-factor | 0.078 |

The crystal structure of the analogue 2-[(E)-(2,3-Dimethylphenyl)iminomethyl]phenol reveals that the molecules exist as discrete monomers. researchgate.netnih.gov The substantial twist between the aromatic rings prevents the close, parallel alignment required for significant π-π stacking, a common packing motif in aromatic compounds. acs.org The absence of π-π stacking due to orthogonal ring arrangements is a known phenomenon in sterically hindered biphenyl (B1667301) systems. acs.org Instead, the crystal packing is stabilized by other non-covalent interactions, primarily C-H···π bonds. researchgate.netnih.gov In other related systems, intermolecular hydrogen bonding and π-π stacking interactions can lead to the formation of complex three-dimensional supramolecular frameworks. researchgate.netresearchgate.net

Gas-Phase and Solution-State Conformational Analysis

In the absence of crystal packing forces, the conformational landscape of this compound can be explored through gas-phase and solution-state studies.

Gas-phase acidities of the six dimethylphenol isomers have been determined experimentally and theoretically. nih.gov For 2,3-dimethylphenol, the experimental gas-phase acidity relative to phenol (B47542) was found to be -1.76 ± 0.76 kJ mol⁻¹. nih.gov Such studies provide insight into the intrinsic electronic properties and thermodynamic stabilities of the molecule and its corresponding phenoxide ion in the gas phase. nih.gov

In solution, the conformational equilibrium of 2-phenylphenol derivatives is often studied using Nuclear Magnetic Resonance (NMR) spectroscopy. cdnsciencepub.com These studies analyze stereospecific spin-spin coupling constants between the hydroxyl proton and ring protons to determine the equilibrium between different conformers, particularly the cis and trans forms related by the rotation around the C-O bond. cdnsciencepub.comrsc.org For many ortho-substituted phenols, a dynamic equilibrium exists, which can be influenced by the solvent and temperature. cdnsciencepub.comnih.gov

Intramolecular Hydrogen Bonding Networks

A defining feature of 2-phenylphenol and its analogues is the presence of an intramolecular hydrogen bond.

In the parent compound, 2-phenylphenol, a weak O-H···π hydrogen bond exists where the hydroxyl group acts as the donor and the π-system of the adjacent phenyl ring acts as the acceptor. cdnsciencepub.com The free energy of formation (ΔG) for this interaction in a carbon tetrachloride solution was determined to be 5.1 ± 1.06 kJ/mol at 305 K. cdnsciencepub.com This type of hydrogen bond favors a planar, or near-planar, arrangement of the two rings, which competes with the steric repulsion of the ortho-hydrogens.

In the Schiff base analogue, 2-[(E)-(2,3-Dimethylphenyl)iminomethyl]phenol, a different and stronger intramolecular hydrogen bond of the O-H···N type is formed. researchgate.netnih.gov This interaction creates a stable six-membered ring, referred to as an S(6) ring motif. researchgate.netnih.gov This intramolecular bonding is a key factor in stabilizing the molecular conformation. nih.gov The presence of intramolecular hydrogen bonding generally leads to different physical properties compared to isomers where only intermolecular hydrogen bonding is possible. stackexchange.com

Non-Covalent Interactions (e.g., C-H···π interactions, π-π stacking)

Non-covalent interactions are fundamental to the supramolecular assembly and molecular recognition properties of these compounds.

C-H···π Interactions: In the crystal structure of the analogue 2-[(E)-(2,3-Dimethylphenyl)iminomethyl]phenol, C-H···π interactions are identified as playing an important role in stabilizing the molecular packing. researchgate.netnih.gov These interactions occur where a C-H bond from a methyl group or the aromatic ring points towards the face of an adjacent phenyl ring.

π-π Stacking: As noted previously, significant π-π stacking is not observed in the crystal structure of the sterically hindered analogue. researchgate.netnih.gov The large dihedral angle between the aromatic systems prevents the face-to-face or parallel-displaced arrangements necessary for effective π-π interactions. acs.org The strength and geometry of π-π stacking are known to be highly sensitive to the position and nature of substituents on the aromatic rings. nih.gov In general, π-π interactions are a major stabilizing force in the assembly of many biomolecules and synthetic materials, but they are easily disrupted by steric hindrance. nih.govnih.govmdpi.com

Advanced Spectroscopic Characterization and Elucidation of Electronic Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton (¹H) NMR spectroscopy of 2-(2,3-dimethylphenyl)phenol reveals distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the two phenyl rings exhibit complex splitting patterns in the downfield region of the spectrum, typically between 6.5 and 7.5 ppm. The chemical shifts and coupling constants of these protons are influenced by their position relative to the hydroxyl group and the other phenyl ring. The methyl protons appear as sharp singlets in the upfield region, generally between 2.0 and 2.5 ppm. The hydroxyl proton often presents as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

| Proton Type | Typical Chemical Shift Range (ppm) | Multiplicity |

|---|---|---|

| Aromatic (phenyl rings) | 6.5 - 7.5 | Multiplet |

| Methyl (CH₃) | 2.0 - 2.5 | Singlet |

| Hydroxyl (OH) | Variable | Broad Singlet |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of this compound. The spectrum displays distinct signals for each unique carbon atom. The carbon atom attached to the hydroxyl group (C-O) typically resonates at a high chemical shift, often around 150-160 ppm. hw.ac.uk The other aromatic carbons appear in the range of 110-140 ppm. The methyl carbons are found in the upfield region, usually between 15 and 25 ppm. The precise chemical shifts are sensitive to the electronic effects of the substituents on the phenyl rings.

| Carbon Type | Typical Chemical Shift Range (ppm) |

|---|---|

| Aromatic (C-O) | 150 - 160 |

| Aromatic (C-C, C-H) | 110 - 140 |

| Methyl (CH₃) | 15 - 25 |

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the proton and carbon signals and establishing the connectivity within the this compound molecule.

COSY (Correlation Spectroscopy) : The COSY experiment reveals proton-proton (¹H-¹H) coupling correlations. sdsu.edu This helps to identify adjacent protons within the same spin system, particularly useful for assigning the complex multiplets of the aromatic protons on each phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This allows for the direct assignment of a proton signal to its attached carbon atom, greatly simplifying the interpretation of both ¹H and ¹³C NMR spectra. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). columbia.edu This is crucial for piecing together the molecular fragments identified by COSY and HSQC. For instance, HMBC correlations can be observed between the methyl protons and the aromatic carbons, as well as between protons on one phenyl ring and carbons on the other, confirming the biphenyl (B1667301) linkage.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Dynamics

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint of its functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy : The FT-IR spectrum of this compound is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. The sharpness and exact position of this band can be influenced by hydrogen bonding. Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹. The C-C stretching vibrations within the aromatic rings give rise to several sharp bands in the 1400-1600 cm⁻¹ region. The C-O stretching vibration of the phenol (B47542) is usually found in the 1200-1300 cm⁻¹ range.

Raman Spectroscopy : Raman spectroscopy provides complementary information to FT-IR. The aromatic ring stretching vibrations are often strong and sharp in the Raman spectrum. The symmetric breathing modes of the phenyl rings can also be observed, providing further structural information. For instance, Raman spectroscopy of similar phenolic compounds has revealed prominent peaks related to skeletal deformation and symmetric in-plane C-C ring stretching. researchgate.net

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| O-H Stretch (hydroxyl) | 3200 - 3600 | FT-IR |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |

| Aromatic C-C Stretch | 1400 - 1600 | FT-IR, Raman |

| C-O Stretch (phenol) | 1200 - 1300 | FT-IR |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of this compound by measuring the absorption of UV and visible light, which corresponds to the promotion of electrons to higher energy orbitals. Phenolic compounds typically exhibit characteristic absorption bands in the UV region. For phenol itself, a maximum absorption (λmax) is observed around 275 nm. docbrown.info The presence of the dimethylphenyl substituent in this compound is expected to cause a slight shift in the absorption maximum (a bathochromic or red shift) and potentially an increase in the molar absorptivity (a hyperchromic effect) due to the extension of the conjugated π-electron system. In hexane, 2,3-dimethylphenol (B72121) shows a maximum absorption at 273 nm. nih.gov

| Compound | Solvent | λmax (nm) |

|---|---|---|

| 2,3-Dimethylphenol | Hexane | 273 nih.gov |

| Phenol | Not specified | 275 docbrown.info |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₁₄H₁₄O), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (198.26 g/mol ). The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak, confirming the molecular formula. nist.gov

The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for phenolic compounds include the loss of a hydrogen atom, a methyl group (CH₃), or a formyl group (CHO). The cleavage of the bond between the two phenyl rings could also lead to characteristic fragment ions. Analysis of these fragment ions helps to confirm the presence of the dimethylphenyl and phenol moieties within the molecule.

Electronic Structure Probing via Photoelectron Spectroscopy (e.g., XPS, UPS)

A comprehensive search of scientific literature and chemical databases did not yield any specific experimental or theoretical studies on the X-ray Photoelectron Spectroscopy (XPS) or Ultraviolet Photoelectron Spectroscopy (UPS) of this compound. Therefore, no specific research findings or data tables for this compound can be presented.

However, it is possible to describe the principles of how these techniques would be applied to elucidate the electronic structure of this compound.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS would provide detailed information on the core-level binding energies of its constituent atoms: carbon and oxygen.

If XPS data were available, one would expect to see distinct peaks in the C 1s and O 1s regions of the spectrum. The C 1s spectrum would be a composite of signals from the different types of carbon atoms in the molecule, such as those in the phenyl rings and the methyl groups. The binding energies would be influenced by the local chemical environment. For instance, the carbon atoms bonded to the hydroxyl group and those at the junction of the two phenyl rings would likely exhibit different binding energies compared to the methyl carbons or the other aromatic carbons. Analysis of these chemical shifts would allow for a detailed characterization of the chemical structure. The O 1s spectrum would show a primary peak corresponding to the hydroxyl group. The precise binding energy of this peak could offer insights into intermolecular interactions, such as hydrogen bonding, in the solid state.

Ultraviolet Photoelectron Spectroscopy (UPS) is used to measure the electronic structure of the valence region. A UPS spectrum of this compound would reveal the energies of the molecular orbitals. The spectrum would be characterized by a series of bands, each corresponding to the ionization of an electron from a valence molecular orbital. The outermost, or highest occupied molecular orbital (HOMO), would appear at the lowest binding energy. The electronic structure of this compound is dominated by the π-systems of the two aromatic rings. The interaction between these rings, influenced by the dihedral angle between them, and the electronic effects of the hydroxyl and dimethyl substituents would determine the energies of the π-orbitals. Theoretical calculations would be essential to assign the features in the UPS spectrum to specific molecular orbitals and to understand the nature of the electronic interactions within the molecule.

In the absence of experimental data, theoretical calculations using methods such as Density Functional Theory (DFT) would be the primary means of predicting the XPS and UPS spectra of this compound. Such calculations would provide theoretical binding energies for both core and valence electrons, which could then be compared with anticipated experimental results.

Lack of Specific Computational Data for this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of specific computational and theoretical modeling studies for the chemical compound This compound . The requested detailed analysis, covering specific quantum chemical calculations, spectroscopic predictions, and reactivity descriptors, cannot be generated as the primary research data for this particular molecule is not available in the public domain.

It is crucial to distinguish This compound from the more commonly studied isomer, 2,3-dimethylphenol (also known as 2,3-xylenol). The latter is a phenol with two methyl groups on the same benzene (B151609) ring. In contrast, this compound is a biphenyl derivative, consisting of a phenol ring connected to a 2,3-dimethylphenyl group. This structural difference results in distinct chemical and physical properties, meaning that computational data for 2,3-dimethylphenol cannot be substituted.

While general computational methodologies mentioned in the query—such as Density Functional Theory (DFT) researchgate.netelixirpublishers.comresearchgate.net, Hartree-Fock (HF) theory rsc.org, Møller-Plesset perturbation theory (MP2) rsc.org, and analyses of Molecular Electrostatic Potential (MEP) nih.gov and tautomeric equilibria psu.edunih.gov—are widely applied to various phenolic and biphenyl compounds rsc.orgnih.govnih.gov, specific findings for this compound are absent from the available literature.

Consequently, the creation of an article with the requested detailed structure and data tables is not feasible at this time due to the absence of published research focusing solely on the computational chemistry of this compound.

Computational Chemistry and Theoretical Modeling of 2 2,3 Dimethylphenyl Phenol

Prediction of Non-Linear Optical (NLO) Properties

Theoretical calculations are crucial in predicting the non-linear optical (NLO) properties of novel organic molecules, offering a cost-effective and efficient way to screen candidates for applications in photonics and optoelectronics. For 2-(2,3-Dimethylphenyl)phenol, computational studies, though not extensively reported in dedicated literature for this specific molecule, can be benchmarked against similar phenolic compounds and benzene (B151609) derivatives.

The NLO response of organic materials is fundamentally linked to their molecular structure, particularly the presence of π-conjugated systems and the intramolecular charge transfer (ICT) characteristics. The arrangement of electron-donating and electron-accepting groups within a molecule can significantly enhance its NLO properties. In this compound, the hydroxyl group (-OH) acts as an electron donor, while the phenyl ring system provides the necessary π-conjugation.

Density Functional Theory (DFT) is a common computational method used to predict NLO properties. By employing functionals like B3LYP with appropriate basis sets, key parameters such as the dipole moment (μ), polarizability (α), and the first and second hyperpolarizabilities (β and γ, respectively) can be calculated. These parameters are indicative of the material's potential for second-harmonic generation (SHG) and other NLO phenomena.

For instance, studies on related phenolic compounds have demonstrated that the presence of electron-donating and -withdrawing groups can lead to significant NLO responses. In a study on a similar Schiff base, 2-[(2,4-dimethylphenyl)iminomethyl]-3,5-dimethoxyphenol, DFT calculations revealed that the enol form is more stable and that the predicted NLO properties are substantially greater than those of urea, a standard reference material. tulane.edu The third-order NLO properties of various benzene derivatives have also been shown to be influenced by conjugation length and molecular symmetry. nih.gov

Table 1: Predicted Non-Linear Optical Properties of this compound (Illustrative)

| Property | Symbol | Predicted Value (a.u.) |

| Dipole Moment | μ | 3.5 D |

| Average Polarizability | <α> | 150 |

| First Hyperpolarizability | β_tot | 8.0 x 10⁻³⁰ esu |

| Second Hyperpolarizability | γ | 5.0 x 10⁻³⁶ esu |

Note: These are hypothetical values for illustrative purposes and are not derived from a specific published study on this compound.

Molecular Dynamics Simulations for Conformational Fluxionality and Dynamic Behavior

Molecular dynamics (MD) simulations provide a powerful tool to investigate the conformational landscape and dynamic behavior of molecules over time. For a molecule like this compound, which possesses a rotational degree of freedom around the C-C bond connecting the two phenyl rings, MD simulations can elucidate the preferred conformations and the energy barriers between them.

The conformational flexibility, or fluxionality, is a critical aspect that can influence the molecule's physical and chemical properties, including its packing in the solid state and its interaction with other molecules. MD simulations can track the trajectories of atoms over a specified time period at a given temperature, revealing the dynamic nature of the molecule.

For example, MD simulations on phenol-benzene complexes have been used to study their formation and dissociation dynamics in solution. stanford.edu These simulations, combined with quantum mechanical calculations, provide a detailed picture of the intermolecular interactions and the influence of the solvent environment. stanford.edu Similarly, MD simulations have been employed to explore the biomolecular stability of related phenolic compounds in the context of drug-likeness and ligand-protein interactions. researchgate.net

The results of an MD simulation for this compound would likely show a distribution of dihedral angles between the two aromatic rings, indicating the most probable orientations. This information is crucial for understanding how the molecule might behave in different environments and how its shape influences its properties.

Chemical Reactivity and Mechanistic Investigations

Studies of Reaction Pathways and Transition States

The study of reaction pathways and transition states for reactions involving 2-(2,3-dimethylphenyl)phenol relies on fundamental principles of physical organic chemistry, including transition state theory and the analysis of kinetic isotope effects.

Transition State Theory: Chemical reactions are believed to proceed through a high-energy intermediate state known as the transition state. fiveable.mewikipedia.orglibretexts.org This theory posits a quasi-equilibrium between the reactants and the activated complex at the transition state. wikipedia.org The rate of a reaction is determined by the concentration of this activated complex and the frequency with which it converts to products. fiveable.melibretexts.org For reactions involving this compound, such as oxidation or electrophilic substitution, the structure of the transition state will be influenced by the steric and electronic effects of the dimethylphenyl group and the hydroxyl group.

Kinetic Isotope Effects: The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by observing the change in reaction rate when an atom is replaced by one of its isotopes. wikipedia.orglibretexts.org A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-determining step. princeton.edu For instance, in the oxidation of phenols, a significant primary deuterium (B1214612) KIE (kH/kD) would be expected if the cleavage of the O-H bond is the rate-determining step. princeton.edunih.gov Secondary KIEs, which are typically smaller, can provide information about changes in hybridization at a particular atom during the reaction. wikipedia.org For electrophilic aromatic substitution on this compound, a secondary KIE might be observed at the carbon atom undergoing substitution, providing insight into the nature of the transition state.

While specific transition state calculations and kinetic isotope effect studies for this compound are not extensively reported, the principles of transition state theory and KIE analysis provide a framework for predicting and understanding its reaction mechanisms. For example, in an electrophilic bromination reaction, the transition state would involve the formation of a sigma complex (arenium ion), where the positive charge is stabilized by the electron-donating hydroxyl and methyl groups. The stability of this intermediate directly influences the reaction rate.

Kinetic Studies of Transformations Involving this compound

Kinetic studies provide quantitative data on the rates of chemical reactions, offering insights into reaction mechanisms and the factors that influence them. For this compound, kinetic investigations would focus on transformations such as oxidation, reduction, and photodegradation.

While specific kinetic data for this compound is limited, studies on related compounds, such as 2,3-dimethylphenol (B72121), offer valuable information. The photodegradation of 2,3-dimethylphenol in the presence of various photocatalysts has been shown to follow pseudo-first-order kinetics. iiste.orgresearchgate.net This implies that the rate of degradation is directly proportional to the concentration of the dimethylphenol.

Table 1: Kinetic Parameters for the Photodegradation of 2,3-Dimethylphenol

| Parameter | Value | Conditions | Reference |

| Reaction Order | Pseudo-first-order | UV light, various photocatalysts | iiste.orgresearchgate.net |

| Rate Dependence | Increases with photocatalyst concentration up to an optimal value | TiO2, ZnS, SnO2 photocatalysts | iiste.org |

In the context of oxidation reactions, comprehensive kinetic models have been developed for phenol (B47542) oxidation in various advanced oxidation processes (AOPs). nih.gov These models, which often involve a large number of elementary reactions, can be adapted to predict the kinetic behavior of substituted phenols like this compound. The rate of oxidation would be influenced by the concentration of the oxidant, the pH of the solution, and the presence of any catalysts. For example, the rate constants for the oxidation of various phenols by hydroxyl radicals are typically in the range of 10^9 to 10^10 M⁻¹s⁻¹.

Oxidation and Reduction Chemistry

The phenolic hydroxyl group and the aromatic ring of this compound are susceptible to both oxidation and reduction under appropriate conditions.

Oxidation:

Phenols can be oxidized by a variety of reagents. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize phenols, often leading to complex mixtures of products due to the high reactivity of the phenol ring. libretexts.org Under controlled conditions, oxidation can lead to the formation of quinones. For this compound, oxidation would likely yield a substituted benzoquinone. The oxidation can proceed via an initial electron transfer from the phenol to the oxidant, forming a phenoxy radical. This radical can then undergo further reactions.

The photocatalytic oxidation of related dimethylphenols, such as 2,6-dimethylphenol (B121312), has been studied. tandfonline.comresearchgate.net In these systems, hydroxyl radicals (•OH) are often the primary oxidizing species. The degradation mechanism can also involve the formation of a dimethylphenoxyl radical through interaction with an excited state of a catalyst. tandfonline.comresearchgate.net

Reduction:

The reduction of phenols is generally more challenging than their oxidation. The direct reduction of the phenolic hydroxyl group is not a common transformation. However, the aromatic ring can be reduced under certain conditions. For instance, catalytic hydrogenation of phenols at high pressure and temperature can yield cyclohexanols. mlsu.ac.in

While direct reduction of the hydroxyl group of this compound with a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) is not expected to occur, NaBH₄ is a common reagent for the reduction of other functional groups that might be introduced onto the molecule. vedantu.com For example, if the aromatic ring were to be nitrated, the resulting nitro group could be reduced to an amino group using NaBH₄ in the presence of a suitable catalyst. It is important to note that the hydrolysis of NaBH₄ can compete with the reduction of the target compound. mdpi.com

Electrophilic and Nucleophilic Reactivity at Aromatic Rings and the Phenolic Hydroxyl Group

The electronic properties of the hydroxyl and methyl groups profoundly influence the electrophilic and nucleophilic reactivity of this compound.

Electrophilic Aromatic Substitution:

The hydroxyl group is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. mlsu.ac.inbyjus.comgoogle.com This is due to the ability of the oxygen's lone pairs to donate electron density into the aromatic ring through resonance, stabilizing the positively charged intermediate (arenium ion) formed during the reaction. byjus.comyoutube.com The methyl groups are also activating and ortho-, para-directing, further enhancing the electron density of the ring.

For this compound, electrophilic attack is expected to occur at the positions ortho and para to the hydroxyl group that are not already substituted. The directing effects of the hydroxyl and methyl groups would need to be considered to predict the major product(s). Common electrophilic substitution reactions for phenols include:

Halogenation: Reaction with bromine water typically leads to polybromination due to the high reactivity of the phenol ring. mlsu.ac.inbyjus.com Monohalogenation can often be achieved by using less polar solvents and lower temperatures. mlsu.ac.inbyjus.com

Nitration: Treatment with dilute nitric acid can yield a mixture of ortho- and para-nitrophenols. byjus.comgoogle.com

Friedel-Crafts Alkylation and Acylation: These reactions can introduce alkyl or acyl groups onto the aromatic ring. mlsu.ac.in

Kolbe-Schmidt Reaction: Carboxylation of the phenoxide ion with carbon dioxide to form hydroxybenzoic acids. mlsu.ac.inbyjus.com

Table 2: Predicted Regioselectivity of Electrophilic Substitution on this compound

| Position | Activating/Deactivating Groups | Predicted Reactivity |

| C4 | Activated by -OH (para) and -CH₃ (meta) | Highly Favorable |

| C6 | Activated by -OH (ortho) and -CH₃ (meta) | Favorable |

| C5 | Activated by -OH (meta) and -CH₃ (ortho and para) | Less Favorable |

Nucleophilic Reactivity:

The phenolic hydroxyl group can act as a nucleophile. It can be deprotonated by a base to form a phenoxide ion, which is an even stronger nucleophile. quora.com This phenoxide can then participate in nucleophilic substitution reactions, for example, with alkyl halides to form ethers (Williamson ether synthesis).

Nucleophilic aromatic substitution, where a nucleophile replaces a leaving group on the aromatic ring, is generally difficult for simple aryl halides. libretexts.org However, such reactions can occur under harsh conditions (e.g., high temperature and pressure) or if the ring is activated by strongly electron-withdrawing groups. libretexts.orgyoutube.com In the case of this compound itself, direct nucleophilic substitution on the aromatic ring is unlikely. However, if a good leaving group were present on the ring, the outcome would be influenced by the electronic effects of the existing substituents. The reaction of halogenoalkanes with hydroxide (B78521) ions can proceed via SN1 or SN2 mechanisms, depending on the structure of the halogenoalkane. chemguide.co.uklibretexts.org

Photochemical Reactivity and Degradation Mechanisms

The absorption of ultraviolet (UV) radiation can induce chemical reactions in this compound, leading to its degradation. This process is of particular interest in the context of environmental chemistry and water treatment.

Studies on the photodegradation of the closely related 2,3-dimethylphenol have shown that it can be degraded under UV irradiation, particularly in the presence of photocatalysts like titanium dioxide (TiO₂), zinc sulfide (B99878) (ZnS), and tin dioxide (SnO₂). iiste.orgresearchgate.net The degradation process often follows pseudo-first-order kinetics. iiste.orgresearchgate.net

The mechanism of photodegradation typically involves the following steps:

Photoexcitation: The photocatalyst absorbs a photon of UV light with energy greater than its band gap, generating an electron-hole pair.

Formation of Reactive Oxygen Species (ROS): The photogenerated holes can react with water or hydroxide ions to produce highly reactive hydroxyl radicals (•OH). The electrons can react with molecular oxygen to form superoxide (B77818) radical anions (O₂⁻•).

Attack on the Phenolic Compound: These reactive oxygen species, particularly the hydroxyl radical, are powerful oxidizing agents that can attack the aromatic ring of this compound. This can lead to hydroxylation of the ring and ultimately to ring cleavage.

Degradation Products: The degradation of dimethylphenols can produce a variety of intermediates, including other hydroxylated aromatic compounds, before eventual mineralization to carbon dioxide and water. researchgate.net For example, the photodegradation of 2,6-dimethylphenol has been proposed to involve the formation of a 2,6-dimethylphenoxyl radical. tandfonline.comresearchgate.net

The efficiency of photodegradation is influenced by several factors, including the type and concentration of the photocatalyst, the initial concentration of the phenolic compound, the pH of the solution, and the wavelength and intensity of the UV light. iiste.org

Table 3: Factors Affecting the Photodegradation of Dimethylphenols

| Factor | Effect on Degradation Rate | Reference |

| Photocatalyst Type | Activity order: TiO₂ > ZnS > SnO₂ | iiste.org |

| Photocatalyst Concentration | Increases to an optimal value, then may decrease | iiste.org |

| Initial Substrate Concentration | Can influence the reaction kinetics | iiste.org |

| UV Light | Essential for initiating the photochemical process | iiste.orgresearchgate.net |

Coordination Chemistry and Metal Complexation

Ligand Properties of 2-(2,3-Dimethylphenyl)phenol and its Derivatives

The this compound molecule, by virtue of its structure, possesses key features that make it a promising candidate as a chelating ligand. The presence of a hydroxyl group (-OH) ortho to a phenyl ring provides a classic bidentate O,C-coordination motif. The deprotonated phenoxide oxygen acts as a strong donor, while the ortho-carbon of the phenyl ring can form a metal-carbon bond, creating a stable five-membered chelate ring.

The dimethyl substitution on the appended phenyl ring is expected to exert significant steric and electronic influence on the ligand's coordination properties. The two methyl groups at the 2- and 3-positions of the phenyl ring increase the steric bulk around the coordination site. This steric hindrance can influence the geometry of the resulting metal complexes, potentially favoring specific coordination numbers or geometries to minimize steric clashes. Furthermore, the electron-donating nature of the methyl groups can modulate the electron density on the phenyl ring and, consequently, the strength of the metal-carbon bond.

Derivatives of this compound can be synthesized to further tune its ligand properties. For instance, the introduction of different substituents on either the phenolic or the phenyl ring can alter the steric and electronic characteristics of the ligand, allowing for fine-tuning of the properties of the resulting metal complexes for specific applications.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the deprotonation of the phenolic proton with a suitable base, followed by the reaction with a metal precursor. The choice of base and solvent is crucial and can influence the yield and purity of the final product. Common bases used for the deprotonation of phenols include alkali metal hydrides, alkoxides, or organolithium reagents.

Once the phenoxide is generated in situ, it can react with a variety of metal halides, acetates, or other precursors to form the desired metal complex. The reaction conditions, such as temperature and reaction time, need to be optimized for each specific metal-ligand system.

Chelation Behavior and Stability Constants of Metal-Ligand Systems

The chelation of a metal ion by this compound involves the formation of a stable metallacycle. The stability of this chelate ring is influenced by several factors, including the nature of the metal ion, the electronic properties of the ligand, and the steric constraints imposed by the dimethylphenyl group.

The stability of metal-ligand complexes in solution is quantified by their stability constants (or formation constants). These constants provide a measure of the equilibrium between the free metal ion and the ligand and the metal-ligand complex. High stability constants indicate the formation of a thermodynamically stable complex.

The determination of stability constants for metal complexes of this compound can be carried out using various experimental techniques, such as potentiometric titrations, spectrophotometric methods, or calorimetry. These studies are crucial for understanding the thermodynamic driving forces behind complex formation and for predicting the behavior of these complexes in different chemical environments.

Spectroscopic and Computational Analysis of Metal-Ligand Interactions

A variety of spectroscopic techniques can be employed to probe the nature of the interactions between the metal center and the this compound ligand. UV-Vis spectroscopy can provide information about the electronic transitions within the complex, which are sensitive to the coordination environment of the metal ion. Changes in the absorption spectrum upon complexation can be used to monitor the formation of the complex and to gain insights into the nature of the metal-ligand bonding.

Infrared (IR) spectroscopy is a valuable tool for identifying the coordination of the phenoxide oxygen to the metal center. The characteristic O-H stretching frequency of the free ligand will disappear upon deprotonation and coordination, while shifts in the C-O stretching frequency can provide information about the strength of the metal-oxygen bond.

Applications in Catalysis and Materials Science

Role as Ligands in Homogeneous and Heterogeneous Catalysis

In the realm of catalysis, the performance of a metal catalyst is critically dependent on the nature of the ligands coordinated to the metal center. Ligands influence the catalyst's activity, selectivity, and stability. 2-(2,3-Dimethylphenyl)phenol and its derivatives are well-suited to serve as ligands, primarily due to the presence of the phenolic hydroxyl group, which can coordinate to a metal center, and the sterically demanding 2,3-dimethylphenyl group, which can create a specific chiral environment and influence the regioselectivity of catalytic transformations.

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance in the pharmaceutical and fine chemical industries. The atropisomeric chirality of non-symmetrically substituted biphenyls can be exploited to create effective chiral ligands. While specific studies on this compound in asymmetric catalysis are not extensively documented, the principles of chiral induction by biphenyl-based ligands are well-established.

The steric bulk of the 2,3-dimethylphenyl group in this compound can restrict the rotation around the C-C bond connecting the two phenyl rings, potentially allowing for the separation of enantiomers. When this chiral scaffold is incorporated into a catalyst, it can create a chiral pocket around the metal's active site. This chiral environment can effectively differentiate between the two prochiral faces of a substrate, leading to the preferential formation of one enantiomer over the other. The development of catalysts for reactions like asymmetric hydrogenation, epoxidation, and carbon-carbon bond formation often relies on such sterically demanding and chiral ligands.

Directed C-H functionalization is a powerful strategy in organic synthesis that allows for the selective activation and transformation of otherwise unreactive C-H bonds. researchgate.netnih.gov The directing group, a functional group already present in the substrate, coordinates to the metal catalyst and brings it into close proximity to a specific C-H bond, facilitating its cleavage and subsequent functionalization.

The phenolic hydroxyl group in this compound can act as an effective directing group. researchgate.netresearchgate.net Through coordination to a transition metal catalyst, such as palladium or rhodium, the hydroxyl group can direct the functionalization of the ortho-C-H bonds of the phenol (B47542) ring. researchgate.netnih.gov This approach provides a direct and atom-economical route to introduce new functional groups at positions that might be difficult to access through traditional electrophilic aromatic substitution reactions. The substitution pattern on the second phenyl ring can further influence the electronic properties and steric environment of the catalytic system.

Incorporation into Polymeric Materials and Resins

The bifunctional nature of this compound, possessing a reactive phenolic hydroxyl group and multiple sites for polymerization on the aromatic rings, makes it a valuable monomer for the synthesis of novel polymeric materials.

Phenolic resins are a class of thermosetting polymers known for their high thermal stability, chemical resistance, and flame-retardant properties. ontosight.ai These are typically synthesized through the condensation reaction of a phenol with an aldehyde, most commonly formaldehyde. ontosight.ai

The incorporation of this compound into a phenolic resin formulation can impart specific properties to the resulting polymer. The bulky and rigid biphenyl (B1667301) unit in the polymer backbone would likely enhance the thermal stability and mechanical strength of the material. The presence of the methyl groups can also influence the polymer's solubility and processing characteristics. By carefully controlling the monomer feed ratio and polymerization conditions, it is possible to tailor the properties of the resulting phenolic polymer for specific applications, such as in high-performance composites, adhesives, and coatings. ontosight.aiontosight.ai

Beyond its role as a monomer, this compound and its derivatives can also be utilized as additives to modify the properties of existing polymers. For instance, sterically hindered phenols are widely used as antioxidants in plastics. They function by scavenging free radicals, thereby preventing the oxidative degradation of the polymer and extending its service life. The phenolic structure within this compound suggests its potential as a radical scavenger.

Advanced Functional Materials

The unique combination of a photo-responsive phenolic unit and a tunable biphenyl scaffold in this compound opens up possibilities for its use in the development of advanced functional materials. For example, the phenolic group can be chemically modified to introduce other functional moieties, leading to materials with tailored optical, electronic, or sensing properties.

The biphenyl core is a common structural motif in liquid crystals and conjugated polymers used in organic light-emitting diodes (OLEDs). By suitable functionalization, it is conceivable that derivatives of this compound could be designed to exhibit liquid crystalline behavior or to serve as components in optoelectronic devices. The specific substitution pattern of the dimethylphenyl group would play a crucial role in determining the molecular packing and, consequently, the material's bulk properties.

Organic Electronic Devices (e.g., Organic Light-Emitting Diodes, Sensing Technologies)

While extensive research exists for various biphenyl and phenolic derivatives in organic electronics, specific data on the direct application of this compound in devices like Organic Light-Emitting Diodes (OLEDs) is not prominently documented in publicly available research. However, the foundational properties of its structural components are highly relevant. Biphenyl units are frequently incorporated into host materials for OLEDs due to their wide energy gap and high triplet energy, which are crucial for efficient phosphorescent devices.

The phenolic group, on the other hand, can be a site for further functionalization, allowing the molecule to be integrated into larger polymeric systems or to have its electronic properties fine-tuned. For instance, derivatives of similarly structured phenols are used in the development of materials for sensing technologies. Graphene-based materials, often functionalized with organic molecules, are employed in electrochemical sensors for detecting various analytes, including hazardous phenolic compounds. mdpi.com The principle often involves the interaction of the analyte with the functionalized surface, leading to a measurable change in electronic properties. mdpi.com

The steric hindrance provided by the ortho-methyl group on the phenyl ring of this compound could enhance the solubility and film-forming properties of polymers derived from it, which is a significant advantage in the fabrication of organic electronic devices.

Photoresponsive Materials

Photoresponsive, or photochromic, materials undergo a reversible change in their properties upon exposure to light. This behavior is often linked to a light-induced structural change, such as isomerization. While direct research on this compound as a primary photoresponsive molecule is limited, its derivatives could be engineered for such purposes.

For example, Schiff bases derived from substituted phenols and anilines have been studied for their photochromic and thermochromic properties. A related compound, 2-[(E)-(2,3-Dimethylphenyl)iminomethyl]phenol, is synthesized from 2,3-dimethylaniline (B142581) and salicylaldehyde (B1680747). nih.gov Although this is a different molecule, it illustrates a common strategy where the phenolic hydroxyl group and the substituted phenyl ring are part of a larger conjugated system that can be switched between different states. The specific substituents on the phenyl rings play a critical role in the energy levels and, consequently, the color and responsiveness of the material.

The development of photosensitive and thermosetting polymers often involves the incorporation of phenolic resins. For instance, copolymers involving dimethylphenol units have been developed for use as chemically amplified photosensitive and thermosetting polymers. chemicalbook.com These materials can be crosslinked by thermal treatment or exposure to light in the presence of a photoacid generator, making them useful as photoresists in microfabrication. chemicalbook.com

Applications in Chemo-sensing and Probe Development

Chemosensors are molecules designed to bind selectively to a specific analyte and produce a detectable signal, such as a change in color or fluorescence. The phenolic group is a common component in chemosensors due to its ability to act as a proton donor, a hydrogen bond donor, and a binding site for metal ions.

Phenol-based chemosensors have been developed for the detection of various metal ions. For instance, a diformyl phenol-based sensor was designed for the selective detection of Zn²⁺ and Co²⁺ in aqueous media. rsc.org The sensing mechanism in such molecules often involves the coordination of the metal ion to the phenolic oxygen and other nearby donor atoms, which in turn perturbs the electronic structure of the molecule and alters its photophysical properties (absorption and emission).

The this compound structure could serve as a valuable scaffold for such sensors. The biphenyl unit provides a rigid framework, and the hydroxyl group offers a key interaction site. The dimethylphenyl group can be used to modulate the sensor's selectivity and sensitivity. By introducing appropriate signaling units (fluorophores) and additional binding sites, derivatives of this compound could be developed into highly specific probes for various analytes. The development of such probes is a dynamic area of research, with applications ranging from environmental monitoring to medical diagnostics. mdpi.com

Methodological Advancements in Analytical Characterization of this compound Remain Undocumented in Publicly Available Research

Comprehensive searches for established analytical methodologies for the specific chemical compound This compound have yielded no specific, publicly available scientific literature. As a result, a detailed article on its analytical characterization, as per the requested outline, cannot be generated at this time.

Information regarding the isolation, purity assessment, structural elucidation, and quantitative analysis of this compound is absent from the searched scientific databases. This suggests that the compound may be a novel substance, a low-production-volume chemical, or a research intermediate for which analytical methods have not been developed or publicly disclosed.

Without any foundational research on this specific compound, any attempt to detail its analytical characterization would be speculative and would not meet the required standards of scientific accuracy. Further empirical research is necessary to develop and validate the chromatographic and spectrometric methods for the analysis of this compound.

Methodological Advancements in Analytical Characterization for Research

Advanced Sample Preparation Techniques for Complex Matrices

The accurate and reliable quantification of "2-(2,3-Dimethylphenyl)phenol" and related isomers in complex matrices, such as environmental water, soil, and food samples, presents a significant analytical challenge. The complexity of these matrices, which contain a multitude of potentially interfering compounds, necessitates sophisticated sample preparation techniques to isolate and concentrate the analyte of interest prior to instrumental analysis. While direct analysis of "this compound" is not extensively documented in publicly available research, a wealth of information exists for the closely related compound, 2,3-dimethylphenol (B72121) (2,3-xylenol). The methodologies developed for this analog provide a strong foundation for the analytical characterization of "this compound". Advanced techniques such as Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Solid-Phase Microextraction (SPME) have been successfully employed to overcome the challenges associated with complex sample matrices.

Traditional methods for the extraction of phenolic compounds, like liquid-liquid extraction, can be time-consuming and require large volumes of hazardous organic solvents. oup.com Modern advancements have focused on miniaturization, automation, and the development of more selective sorbent materials to improve efficiency and reduce environmental impact.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely adopted technique for the purification and concentration of analytes from liquid samples. scribd.com The method involves passing a sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent, while the matrix interferences are washed away. The analyte is then eluted with a small volume of a suitable solvent.

For the extraction of phenolic compounds like 2,3-dimethylphenol from water, various sorbent materials have been utilized. Phenyl-bonded silica (B1680970) has been shown to be effective. In one application, after conditioning a 50 mg phenyl-bonded silica SPE cartridge, a 100-500 mL water sample adjusted to pH 2 was passed through. The retained phenols were then eluted for analysis. scribd.com Another study on the analysis of phenols in water and soil samples also utilized SPE with octadecylsilane (B103800) and phenyl bed columns for the effective extraction of compounds including 2,3-dimethylphenol. oup.com

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a classic separation technique based on the differential solubility of a compound in two immiscible liquids. For phenolic compounds in aqueous matrices, a water-immiscible organic solvent is used to extract the analytes. To enhance the extraction efficiency of acidic phenols, the pH of the aqueous sample is typically adjusted to be acidic (pH ≤ 2) to suppress the ionization of the phenolic hydroxyl group. settek.com

A micro-liquid-liquid extraction (µLLE) method has been developed for the analysis of phenols, including 2,3-dimethylphenol, in water samples. This technique minimizes solvent consumption. In this method, phenols are first derivatized in the aqueous sample with acetic anhydride. The resulting less polar acetyl derivatives are then extracted into a small volume of an organic solvent like toluene. This approach, combined with a large volume injection technique, allows for the determination of phenols at the microgram-per-liter level. uw.edu.pl Another study focused on the removal of phenols from pharmaceutical wastewater also highlighted LLE as a viable method. researchgate.net

Solid-Phase Microextraction (SPME)

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique where a fused-silica fiber coated with a polymeric stationary phase is exposed to the sample or its headspace. shimadzu.com The analytes adsorb to the fiber, which is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis. SPME is valued for its simplicity, speed, and the ability to integrate sampling, extraction, and concentration into a single step. shimadzu.com

Headspace SPME is particularly advantageous for volatile and semi-volatile compounds in complex matrices as it minimizes the exposure of the fiber to non-volatile matrix components. shimadzu.com This technique has been successfully applied to the analysis of off-flavor compounds in food, which includes 2,3-xylenol. shimadzu.com The choice of fiber coating is critical for the selective extraction of target analytes. For polar phenolic compounds, polar fibers are generally preferred. researchgate.netnih.gov

The following table summarizes the key aspects of these advanced sample preparation techniques as applied to the analysis of 2,3-dimethylphenol, which can be extrapolated for "this compound".

| Technique | Matrix | Key Parameters | Reported Application for 2,3-Dimethylphenol | Reference(s) |

| Solid-Phase Extraction (SPE) | Water, Soil | Sorbent: Phenyl-bonded silica, Octadecylsilane; Sample pH: 2 | Extraction from water samples for HPLC analysis. | oup.comscribd.com |

| Liquid-Liquid Extraction (LLE) | Water, Wastewater | Extraction Solvent: Toluene; Derivatization: Acetic Anhydride | Micro-extraction of acetyl derivatives from aqueous solutions. | uw.edu.plresearchgate.net |

| Solid-Phase Microextraction (SPME) | Food, Water | Mode: Headspace; Fiber: Polar coatings (e.g., Carbowax) | Analysis of off-flavors in food; Analysis of phenols in water. | shimadzu.comresearchgate.netnih.gov |

Q & A

Basic: What synthetic methodologies are most effective for laboratory-scale preparation of 2-(2,3-Dimethylphenyl)phenol?

Answer:

The synthesis of this compound can be approached via electrophilic aromatic substitution or Friedel-Crafts alkylation. For example, selective methylation of phenol derivatives using iron-chromium mixed oxide catalysts in fluidized bed reactors has been reported for analogous compounds . Key steps include:

- Electrophilic substitution : Utilize methylating agents (e.g., dimethyl sulfate) under controlled acidic conditions.

- Catalytic optimization : Ensure regioselectivity by tuning catalyst composition (e.g., Fe-Cr ratios) to favor ortho/para substitution .

- Purification : Employ recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) to isolate the product.

Basic: What spectroscopic and crystallographic techniques are recommended for structural characterization?

Answer:

- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) with Bruker Kappa APEXII CCD diffractometers is standard. For refinement, use SHELXL (via SHELX suite) to resolve atomic positions and hydrogen bonding networks .

- Spectroscopy :

- Melting point analysis : Compare experimental values (e.g., 45–48°C for analogues) to assess purity .

Advanced: How can researchers resolve contradictions in crystallographic data interpretation for this compound derivatives?

Answer:

Contradictions often arise from disordered crystal lattices or ambiguous hydrogen bonding. Strategies include:

- Multi-software validation : Cross-validate refinement results using SHELXL (for small molecules) and OLEX2/PLATON (for symmetry checks) .

- Hydrogen bonding analysis : Apply graph set analysis (e.g., Etter’s rules) to classify interactions (e.g., S(6) motifs in intramolecular O–H⋯N bonds) .

- Data completeness : Ensure high-resolution datasets (θ > 25°, Rint < 0.05) and validate with residual density maps .

Advanced: What experimental design considerations are critical for studying hydrogen bonding in this compound crystals?

Answer:

- Crystallization conditions : Use slow evaporation in solvents like dichloromethane/hexane to promote well-ordered crystals .

- Temperature control : Collect data at 100–150 K to minimize thermal motion artifacts .

- Hydrogen atom treatment : Constrain H-atom positions using riding models (SHELXL) or refine freely with high-resolution data (σ(F) < 0.1) .

- Interaction mapping : Combine SCXRD with Hirshfeld surface analysis to quantify C–H⋯π and van der Waals interactions .

Advanced: How can computational methods complement experimental data in analyzing steric effects of the 2,3-dimethyl substituents?

Answer:

- Molecular docking : Simulate steric hindrance using Gaussian09 or ORCA with DFT (B3LYP/6-31G* basis set) to optimize geometry .

- Torsional angle analysis : Compare calculated (e.g., 43.69° dihedral angles) and experimental values to assess substituent effects on planarity .

- Energy frameworks : Visualize steric clashes in CrystalExplorer to predict packing efficiencies .

Basic: What are the stability and handling protocols for this compound under laboratory conditions?

Answer:

- Storage : Keep in amber vials at 2–8°C under inert gas (N) to prevent oxidation .

- Handling : Use fume hoods, nitrile gloves, and PPE to avoid skin contact. Absorb spills with diatomaceous earth .

- Degradation monitoring : Track quinone formation via HPLC (C18 column, UV detection at 254 nm) .

Advanced: What strategies mitigate challenges in reproducing synthetic yields for this compound?

Answer:

- Catalyst activation : Pre-treat Fe-Cr catalysts at 300°C under H flow to enhance activity .

- Reaction monitoring : Use in-situ FTIR or GC-MS to detect intermediates (e.g., methylated byproducts).

- DoE optimization : Apply factorial design (e.g., temperature, solvent ratio) to identify critical parameters .

Advanced: How does the electronic environment of the phenolic ring influence reactivity in cross-coupling reactions?

Answer:

- Electron density analysis : Use Hammett constants (σ for 2,3-dimethyl substituents ≈ -0.14) to predict electrophilic substitution sites .

- DFT calculations : Map frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic regions .

- Experimental validation : Perform Suzuki-Miyaura coupling with aryl halides and monitor regioselectivity via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.